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molecular formula C8H10ClNO2 B1526680 1-(2-Chloropyridin-3-yl)propane-1,3-diol CAS No. 911826-20-5

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Cat. No. B1526680
M. Wt: 187.62 g/mol
InChI Key: UOMNTRYDKIYTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884109B2

Procedure details

A solution of tetrabutylammonium fluoride in THF (1M, 3.3 mL) was added to a solution of 3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol in THF (5 mL) and stirred for 60 min, then silica gel was added and the solvent were removed under reduced pressure. The entire flask contents were added to a column, that was prepared and eluted with 75% ETOAC/Hex, to yield that titled product (0.49 g), NMR CD3OD 1H δ 8.3 (dd, 1H), 8.0 (dd, 1H), 7.4 (dd, 1H), 5.1 (dd, 1H), 3.8 (m, 2H), 2.0 (m, 1H), 1.8 (m, 1H); MH+=188/190.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Si]([O:26][CH2:27][CH2:28][CH:29]([C:31]1[C:32]([Cl:37])=[N:33][CH:34]=[CH:35][CH:36]=1)[OH:30])(C(C)(C)C)(C)C>C1COCC1>[Cl:37][C:32]1[C:31]([CH:29]([OH:30])[CH2:28][CH2:27][OH:26])=[CH:36][CH:35]=[CH:34][N:33]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC(O)C=1C(=NC=CC1)Cl
Name
Quantity
3.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
silica gel was added
CUSTOM
Type
CUSTOM
Details
the solvent were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The entire flask contents were added to a column, that
CUSTOM
Type
CUSTOM
Details
was prepared
WASH
Type
WASH
Details
eluted with 75% ETOAC/Hex

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=NC=CC=C1C(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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